molecular formula C21H17N3O2S2 B2599668 N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1105251-52-2

N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No. B2599668
CAS RN: 1105251-52-2
M. Wt: 407.51
InChI Key: UYCBCTISQVQQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H17N3O2S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications

Neuroinflammation Imaging

One of the notable applications of similar compounds is in the development of radioligands for PET imaging of neuroinflammation markers such as the 18-kDa translocator protein (TSPO). For instance, compounds like 11C-ER176, an analog of 11C-(R)-PK11195, have been developed to have little sensitivity to genetic polymorphisms and high specific binding in brain tissues, which is essential for detecting abnormalities in patients with neuroinflammatory conditions (Ikawa et al., 2017).

Medicinal Chemistry

In medicinal chemistry, the regioselectivity of N-ethylation reactions of similar quinoline derivatives has been studied to understand their pharmacological activities better. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been explored using computational methods to evaluate possible reaction paths and their implications for biological activity (Batalha et al., 2019).

Antimicrobial Research

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For example, a study synthesized new quinazolines as potential antimicrobial agents, demonstrating significant activity against various bacterial and fungal strains, highlighting the potential of quinazoline derivatives in developing new antimicrobial drugs (Desai et al., 2007).

Photophysical Studies

Compounds related to N-butyl-2-(2,4-difluorophenyl)-N-ethyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have been studied for their photophysical properties. For instance, the study of norfloxacin and its derivatives helped understand the role of specific functional groups in the behavior of the quinoline ring under different conditions, providing insights into designing compounds with desired photophysical properties (Cuquerella et al., 2006).

properties

IUPAC Name

2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S2/c1-24-20(26)19-16(12-17(28-19)14-8-4-2-5-9-14)23-21(24)27-13-18(25)22-15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCBCTISQVQQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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